

A Comprehensive Guide to the Nomenclature of Brominated Hydroxyacetophenones

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Compound of Interest

Compound Name: 1-(2-Bromo-5-hydroxyphenyl)ethanone

CAS No.: 1127422-81-4

Cat. No.: B1375088

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. Ambiguities in nomenclature can lead to costly errors in procurement, experimental design, and interpretation of results. This technical guide addresses the nomenclature of a specific substituted acetophenone, 1-(2-bromo-5-hydroxyphenyl)ethan-1-one, and its closely related isomers. As a Senior Application Scientist, this guide aims to provide clarity by not only listing alternative names but also explaining the structural basis for these variations, thereby ensuring scientific accuracy and fostering a deeper understanding of the underlying chemical principles.

The Challenge of Isomeric Complexity

The core of the nomenclature challenge for brominated hydroxyacetophenones lies in the potential for positional isomerism on the phenyl ring. The precise location of the bromo and hydroxyl groups relative to the acetyl substituent dictates the chemical properties and reactivity

of the molecule. The initial query refers to 1-(2-bromo-5-hydroxyphenyl)ethan-1-one. Let's first dissect this name according to IUPAC conventions.

In this systematic name, "ethan-1-one" is the parent structure, and the "1-(2-bromo-5-hydroxyphenyl)" group is the substituent at position 1. The numbering of the phenyl ring starts at the point of attachment to the ethanone group. Therefore, this name describes a molecule with a bromine atom at position 2 and a hydroxyl group at position 5 of the phenyl ring.

However, a more common and commercially prevalent isomer is 1-(5-bromo-2-hydroxyphenyl)ethanone. It is crucial to understand the distinction and the various synonyms associated with each.

Core Compound Profile: 1-(5-bromo-2-hydroxyphenyl)ethanone

This isomer, with the CAS Number 1450-75-5, is the most frequently cited and available compound in chemical databases and supplier catalogs.^{[1][2][3][4][5][6][7]} Its structure features the hydroxyl group ortho to the acetyl substituent, which can influence its chemical behavior, for instance, through intramolecular hydrogen bonding.

Synonyms and Alternative Names

A multitude of synonyms are used in literature and commerce for 1-(5-bromo-2-hydroxyphenyl)ethanone.^[4] Understanding these is critical for comprehensive literature searches and accurate material sourcing.

- 5'-Bromo-2'-hydroxyacetophenone: This is a very common semi-systematic name.^{[1][4][6][7]} In this convention, "acetophenone" is the parent structure. The phenyl ring positions are denoted with a prime (') to distinguish them from the acetyl group carbons. The acetyl group is at position 1' of the phenyl ring.
- 2-Acetyl-4-bromophenol: Here, "phenol" is considered the parent structure.^{[1][4]} The hydroxyl group is at position 1, the acetyl group at position 2, and the bromo group at position 4.
- Ethanone, 1-(5-bromo-2-hydroxyphenyl)-: This is a format often used in chemical indexing.^[4]

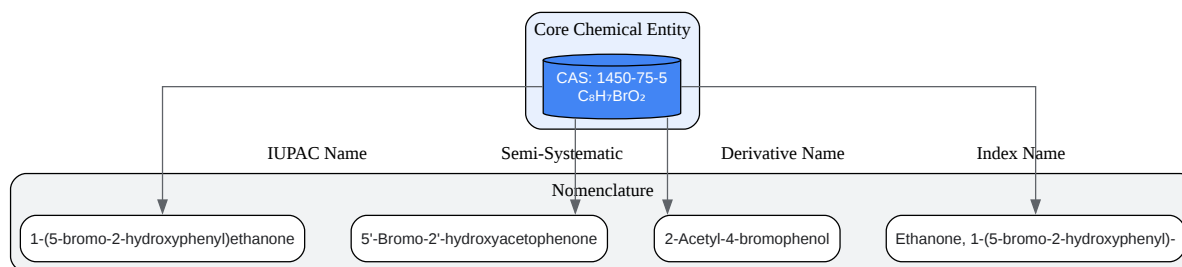
- 2'-Hydroxy-5'-bromoacetophenone: This is another valid semi-systematic name, simply reversing the order of the substituents from the more common "5'-Bromo-2'-hydroxyacetophenone".[4]

A summary of these key identifiers is presented in the table below:

Name	Primary Naming Convention	CAS Number	Molecular Formula	Molecular Weight
1-(5-bromo-2-hydroxyphenyl)ethanone	IUPAC	1450-75-5	C ₈ H ₇ BrO ₂	215.04 g/mol
5'-Bromo-2'-hydroxyacetophenone	Semi-systematic	1450-75-5	C ₈ H ₇ BrO ₂	215.04 g/mol
2-Acetyl-4-bromophenol	Phenol derivative	1450-75-5	C ₈ H ₇ BrO ₂	215.04 g/mol
Ethanone, 1-(5-bromo-2-hydroxyphenyl)-	Indexing Name	1450-75-5	C ₈ H ₇ BrO ₂	215.04 g/mol

Logical Relationships in Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various names, emphasizing that they all refer to the same molecule (CAS 1450-75-5).



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Caption: Structural relationships between key bromo-hydroxy-acetophenone isomers.

Practical Implications and Best Practices

For the researcher, scientist, or drug development professional, the practical implications of this nomenclatural complexity are significant.

Experimental Protocol: Verification of Starting Material

- **Primary Identifier:** Always use the CAS Number as the primary identifier for procurement and in all experimental documentation.
- **Cross-Referencing:** When consulting literature, cross-reference multiple synonyms to ensure a comprehensive search. A paper might refer to "2-Acetyl-4-bromophenol," while another refers to "5'-Bromo-2'-hydroxyacetophenone," yet both are discussing the same molecule (CAS 1450-75-5). [1]3.
- **Spectroscopic Confirmation:** Upon receipt of a chemical, it is best practice to confirm its identity and purity via analytical methods such as NMR, IR, or mass spectrometry, comparing the results to reference spectra for the specific CAS number.
- **Safety Data Sheet (SDS) Review:** Always review the SDS for the specific CAS number you are working with. Different isomers can have different hazard profiles. For instance, 1-(5-bromo-2-hydroxyphenyl)ethanone (CAS 1450-75-5) is listed as causing skin and eye

irritation and potentially respiratory irritation. [2]In contrast, 2-Bromo-1-(2-hydroxyphenyl)ethanone (CAS 2491-36-3) is classified as harmful if swallowed and causes severe skin burns and eye damage. [8]

Conclusion

While the name 1-(2-bromo-5-hydroxyphenyl)ethan-1-one describes a specific chemical structure, the landscape of chemical nomenclature, particularly for substituted aromatics, is rich with synonyms and potential for isomeric confusion. The most prominent and well-documented compound in this family is 1-(5-bromo-2-hydroxyphenyl)ethanone (CAS 1450-75-5), which is also known by several other common names, including 5'-Bromo-2'-hydroxyacetophenone and 2-Acetyl-4-bromophenol. A diligent approach, centered on the use of CAS numbers for verification and a clear understanding of the principles of IUPAC and semi-systematic naming, is essential for maintaining scientific integrity and ensuring the accuracy and reproducibility of research and development efforts.

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